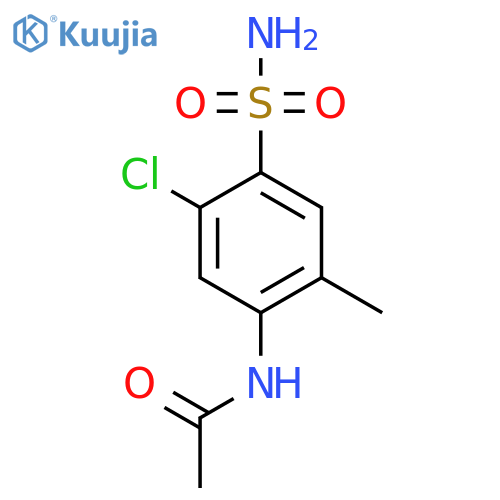

Cas no 17560-53-1 (N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide)

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide

- Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]-

- N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]ACETAMIDE

- 2-Acetamido-4-chlortoluol-5-sulfonamid

- 2-Methyl-4-sulfamyl-5-chloracetanilid

- 5-Chlor-2-methyl-4-sulfamoylacetanilid

- 5-Chlor-2-methyl-4-sulfamylacetanilid

- 5-Chloro-2-methyl-4-sulfamoylacetanilide

- 6-acetylamino-4-chloro-toluene-3-sulfonic acid amide

- 6-Acetylamino-4-chlor-toluol-3-sulfonsaeure-amid

- Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]

- o-Acetotoluidide,5'-chloro-4'-sulfamoyl-(6CI,7CI,8CI)

- MFCD09800600

- 17560-53-1

- DTXSID30679708

- TS-00845

- AKOS022181145

-

- MDL: MFCD09800600

- インチ: InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)

- InChIKey: NFZLMFBWGLETNR-UHFFFAOYSA-N

- SMILES: CC1=C(NC(C)=O)C=C(Cl)C(S(=O)(N)=O)=C1

計算された属性

- 精确分子量: 262.01800

- 同位素质量: 262.018

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 365

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.6A^2

- XLogP3: 0.7

じっけんとくせい

- PSA: 97.64000

- LogP: 3.10830

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Security Information

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1299915-5g |

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide |

17560-53-1 | 95% | 5g |

$1100 | 2024-06-03 | |

| abcr | AB540863-1 g |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 1g |

€192.80 | 2022-08-31 | ||

| abcr | AB540863-250mg |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 250mg |

€100.50 | 2024-08-02 | ||

| Ambeed | A484025-1g |

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |

17560-53-1 | 95+% | 1g |

$277.0 | 2024-04-22 | |

| abcr | AB540863-1g |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 1g |

€164.30 | 2024-08-02 | ||

| abcr | AB540863-10g |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 10g |

€774.40 | 2024-08-02 | ||

| Ambeed | A484025-5g |

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |

17560-53-1 | 95+% | 5g |

$831.0 | 2024-04-22 | |

| Crysdot LLC | CD12132279-5g |

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |

17560-53-1 | 95+% | 5g |

$823 | 2024-07-24 | |

| abcr | AB540863-500mg |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 500mg |

€114.40 | 2023-09-01 | ||

| abcr | AB540863-5g |

N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |

17560-53-1 | 5g |

€510.30 | 2024-08-02 |

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamideに関する追加情報

Introduction to N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide and Its Significance in Modern Chemical Biology

N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide, a compound with the CAS number 17560-53-1, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both chloro and sulfamoyl substituents on the aromatic ring, coupled with an acetamide moiety, endows it with distinct chemical properties that make it a valuable candidate for further exploration.

The structural configuration of N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide is not merely a curiosity but a deliberate design choice that influences its reactivity and biological activity. The chloro group, for instance, is known to enhance electrophilicity, making the molecule susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in synthetic chemistry where such transformations are often employed to construct more complex molecular architectures.

The sulfamoyl group, on the other hand, introduces a polar and hydrophilic region to the molecule. This not only affects its solubility in various solvents but also influences its interactions with biological targets. In drug discovery, such polar functionalities are often crucial for achieving optimal binding affinity and selectivity. The acetamide moiety further contributes to the molecule's versatility by providing a site for further derivatization and modification.

Recent advancements in chemical biology have highlighted the importance of understanding the molecular interactions at a detailed level. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been studied in various contexts, including its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel methodologies for constructing sulfonamide derivatives, which are known for their broad spectrum of biological activities.

In particular, the sulfonamide core is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide serves as a versatile building block that can be modified to explore different pharmacophores. This flexibility has allowed scientists to design molecules with tailored properties for specific therapeutic applications.

The compound's potential extends beyond mere structural diversity. Its ability to undergo various chemical transformations makes it an attractive candidate for exploring new synthetic pathways. For instance, the chloro group can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at different positions on the aromatic ring. This modularity is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

Moreover, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been investigated in the context of developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting that it may exhibit similar pharmacological effects. However, its exact biological profile remains an area of active research. Scientists are employing high-throughput screening techniques and computational modeling to uncover its potential therapeutic applications.

The sulfamoyl group, in particular, has been implicated in various biological processes due to its ability to interact with proteins and enzymes. By serving as a hinge binder or allosteric modulator, sulfonamides can alter the function of target proteins in ways that may lead to therapeutic benefits. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide could be a key intermediate in developing such molecules.

In conclusion, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS number 17560-53-1) is a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovative synthetic chemistry and drug development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for various diseases.

17560-53-1 (N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide) Related Products

- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)